molecular formula C11H14O2 B13354492 Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol

Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol

Cat. No.: B13354492
M. Wt: 178.23 g/mol
InChI Key: OMTYQYNEVUJSBM-GHMZBOCLSA-N
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Description

Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols It features a cyclobutane ring substituted with a hydroxyl group and a m-tolyloxy group

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(1R,2R)-2-(3-methylphenoxy)cyclobutan-1-ol

InChI

InChI=1S/C11H14O2/c1-8-3-2-4-9(7-8)13-11-6-5-10(11)12/h2-4,7,10-12H,5-6H2,1H3/t10-,11-/m1/s1

InChI Key

OMTYQYNEVUJSBM-GHMZBOCLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)O[C@@H]2CC[C@H]2O

Canonical SMILES

CC1=CC(=CC=C1)OC2CCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions of alkenes.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through hydroboration-oxidation or other hydroxylation methods.

    Tolyloxy Group Introduction: The m-tolyloxy group can be introduced via nucleophilic substitution reactions using appropriate tolyl derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the tolyloxy group.

    Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) can be used.

    Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could introduce a new functional group in place of the tolyloxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol depends on its specific applications. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Rel-(1R,2R)-2-(m-tolyloxy)cyclobutan-1-ol can be compared with other cyclobutanols and tolyloxy-substituted compounds. Similar compounds include:

    Cyclobutanol: A simpler compound with only a hydroxyl group on the cyclobutane ring.

    Tolylcyclobutanol: Compounds with different positions of the tolyl group on the cyclobutane ring.

    Cyclobutanone: The oxidized form of cyclobutanol, featuring a ketone group.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the hydroxyl and m-tolyloxy groups, which may confer distinct chemical and biological properties.

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